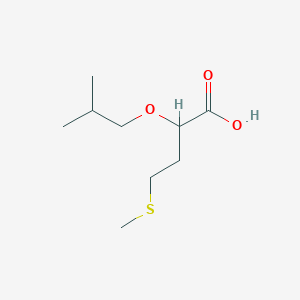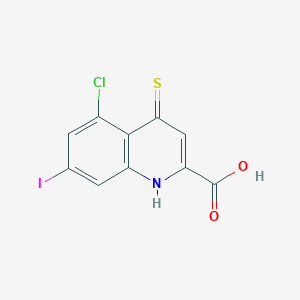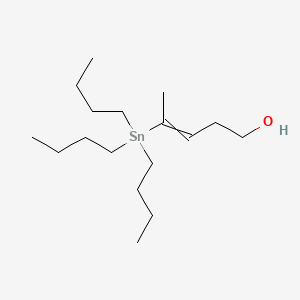
4-(Tributylstannyl)pent-3-en-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Tributylstannyl)pent-3-en-1-ol is an organotin compound with the molecular formula C17H36OSn. It is a derivative of pentenol, where a tributylstannyl group is attached to the fourth carbon of the pentenol chain. This compound is of interest in various fields of chemistry due to its unique properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tributylstannyl)pent-3-en-1-ol typically involves the reaction of 3-penten-1-ol with tributyltin hydride in the presence of a radical initiator. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
化学反応の分析
Types of Reactions
4-(Tributylstannyl)pent-3-en-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The double bond can be reduced to form the corresponding saturated alcohol.
Substitution: The tributylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and potassium permanganate (KMnO4).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method for reducing the double bond.
Substitution: Nucleophiles such as halides (e.g., chloride, bromide) can be used to replace the tributylstannyl group.
Major Products Formed
Oxidation: Formation of 4-(Tributylstannyl)pent-3-enal or 4-(Tributylstannyl)pent-3-enoic acid.
Reduction: Formation of 4-(Tributylstannyl)pentan-1-ol.
Substitution: Formation of 4-halopent-3-en-1-ol.
科学的研究の応用
4-(Tributylstannyl)pent-3-en-1-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Stille coupling reactions.
Biology: It is used in the synthesis of biologically active molecules and as a precursor for the preparation of radiolabeled compounds for imaging studies.
Medicine: It is investigated for its potential use in drug development and as a building block for the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of specialty chemicals and materials
作用機序
The mechanism of action of 4-(Tributylstannyl)pent-3-en-1-ol involves its ability to participate in various chemical reactions due to the presence of the tributylstannyl group and the hydroxyl group. The tributylstannyl group acts as a leaving group in substitution reactions, while the hydroxyl group can undergo oxidation or reduction. The compound’s reactivity is influenced by the electronic and steric effects of the tributylstannyl group .
類似化合物との比較
Similar Compounds
4-(Tributylstannyl)-3-butyn-1-ol: Similar structure but with a triple bond instead of a double bond.
4-Methyl-1-tributylstannyl-oct-1-en-6-yn-3-ol: Contains additional methyl and triple bond groups.
3-Penten-1-ol, (E)-: Similar structure but without the tributylstannyl group .
Uniqueness
4-(Tributylstannyl)pent-3-en-1-ol is unique due to the presence of the tributylstannyl group, which imparts distinct reactivity and properties. This makes it a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Stille coupling reactions .
特性
CAS番号 |
651713-92-7 |
|---|---|
分子式 |
C17H36OSn |
分子量 |
375.2 g/mol |
IUPAC名 |
4-tributylstannylpent-3-en-1-ol |
InChI |
InChI=1S/C5H9O.3C4H9.Sn/c1-2-3-4-5-6;3*1-3-4-2;/h3,6H,4-5H2,1H3;3*1,3-4H2,2H3; |
InChIキー |
RZSCNWZAPDXDKO-UHFFFAOYSA-N |
正規SMILES |
CCCC[Sn](CCCC)(CCCC)C(=CCCO)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


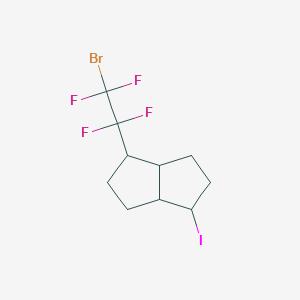
![5,5'-Methylenebis[1-ethyl-2-(6-methylpyridin-2-yl)-1H-benzimidazole]](/img/structure/B12542745.png)
phosphane](/img/structure/B12542746.png)
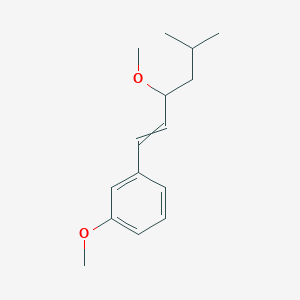
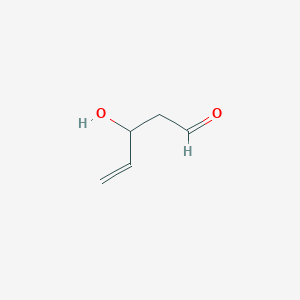
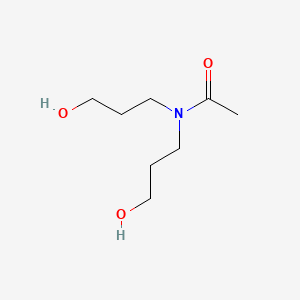
![1,7,7-Triphenylbicyclo[2.2.1]heptane](/img/structure/B12542787.png)
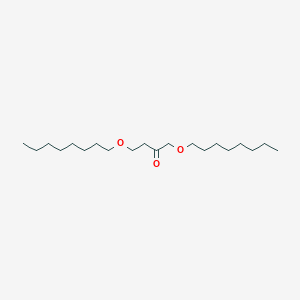
![2-Amino-1-[(4-methylphenyl)methyl]pyrimidin-1-ium bromide](/img/structure/B12542799.png)
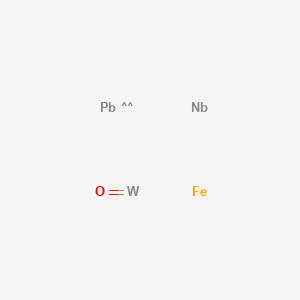
![1-[2-Fluoro-4-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane](/img/structure/B12542805.png)
![3,3'-Oxybis[2-(4-methoxyphenyl)-3-methyloxetane]](/img/structure/B12542816.png)
